molecular formula C7H9NO2 B1278049 1,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 73476-30-9

1,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1278049
CAS No.: 73476-30-9
M. Wt: 139.15 g/mol
InChI Key: NDJXNNQYGYBVNQ-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

1,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives have demonstrated significant antimicrobial properties. A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities. These derivatives, particularly those with a methoxy group, showed good antibacterial and antifungal activity, attributed to the heterocyclic ring in their structure (Hublikar et al., 2019).

Molecular Recognition and Hydrogen Bonding

Another research angle focuses on molecular recognition and hydrogen bonding involving derivatives of this compound. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus exhibited intermolecular hydrogen bonding, forming a dimer in various states including crystal and solution phases. This study highlights the importance of hydrogen bonding in molecular recognition (Wash et al., 1997).

Synthesis and Interaction Studies

Derivatives of this compound are essential for synthesizing various compounds. One study synthesized ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its multiple interactions and spectroscopic properties through experimental and quantum chemical approaches. This research provides insights into the synthesis and interaction mechanisms of such derivatives (Singh et al., 2013).

Agricultural Applications

Some derivatives have shown potential as growth-promotion factors for seeds of grain crops. Research on arylacryloyl derivatives of 1H-pyrrole-2-carboxylic acid demonstrated their effectiveness in enhancing germination energy and biometric parameters in various seed varieties. This application underscores the relevance of these compounds in agriculture (Mikhedkina et al., 2019).

Pharmaceutical Intermediates

In pharmaceutical synthesis, some derivatives serve as intermediates. For instance, a biocatalytic method was developed to convert a specific derivative of 1H-pyrrole-2-carboxylic acid into an amide, critical in synthesizing the dipeptidyl peptidase IV inhibitor Saxagliptin. This research demonstrates the compound's role in synthesizing important pharmaceuticals (Gill & Patel, 2006).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement associated with this compound is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on 1,5-dimethyl-1H-pyrrole-2-carboxylic acid are not available in the search results, pyrrole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

1,5-dimethylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJXNNQYGYBVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427950
Record name 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73476-30-9
Record name 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.